![molecular formula C10H8ClNO B14468077 [3-(Chloroacetyl)phenyl]acetonitrile CAS No. 72196-96-4](/img/structure/B14468077.png)
[3-(Chloroacetyl)phenyl]acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(Chloroacetyl)phenyl]acetonitrile: is an organic compound characterized by the presence of a chloroacetyl group attached to a phenyl ring, which is further connected to an acetonitrile group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Chloroacetyl)phenyl]acetonitrile typically involves the Friedel-Crafts acylation reaction. This reaction uses an aromatic substrate, such as benzene, and an acid chloride, such as chloroacetyl chloride, in the presence of a catalyst like aluminum chloride. The reaction proceeds through an electrophilic aromatic substitution mechanism, introducing the chloroacetyl group into the aromatic ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions: [3-(Chloroacetyl)phenyl]acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted by nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction of the nitrile group can yield primary amines or other reduced products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. Conditions typically involve the use of solvents like acetonitrile or dichloromethane and may require catalysts or bases.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly employed.
Major Products Formed:
Substitution Reactions: Derivatives with various functional groups replacing the chloroacetyl group.
Oxidation Reactions: Products with additional oxygen-containing functional groups.
Reduction Reactions: Primary amines or other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, [3-(Chloroacetyl)phenyl]acetonitrile is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies and the study of reaction mechanisms.
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of pharmaceutical agents. Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Wirkmechanismus
The mechanism of action of [3-(Chloroacetyl)phenyl]acetonitrile involves its interaction with molecular targets through its functional groups. The chloroacetyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The nitrile group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Chloroacetonitrile: A simpler compound with a similar chloroacetyl group but lacking the phenyl ring.
Benzyl Cyanide: Contains a phenyl ring and a nitrile group but lacks the chloroacetyl group.
Uniqueness: [3-(Chloroacetyl)phenyl]acetonitrile is unique due to the combination of its functional groups, which confer distinct reactivity and properties. The presence of both the chloroacetyl and nitrile groups allows for a wide range of chemical transformations and applications, distinguishing it from simpler analogs.
Eigenschaften
CAS-Nummer |
72196-96-4 |
|---|---|
Molekularformel |
C10H8ClNO |
Molekulargewicht |
193.63 g/mol |
IUPAC-Name |
2-[3-(2-chloroacetyl)phenyl]acetonitrile |
InChI |
InChI=1S/C10H8ClNO/c11-7-10(13)9-3-1-2-8(6-9)4-5-12/h1-3,6H,4,7H2 |
InChI-Schlüssel |
HLKBYJQZKKAQRR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)C(=O)CCl)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(Cyanomethoxy)imino]-3-(morpholin-4-yl)-3-oxopropanenitrile](/img/structure/B14468014.png)

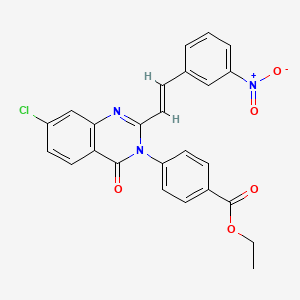
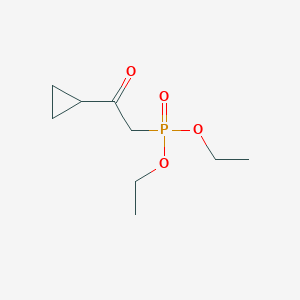

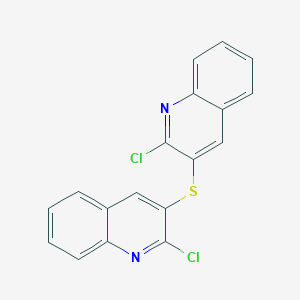

![3-[3-(Trimethylsilyl)but-2-en-1-yl]bicyclo[3.1.1]heptan-2-one](/img/structure/B14468052.png)

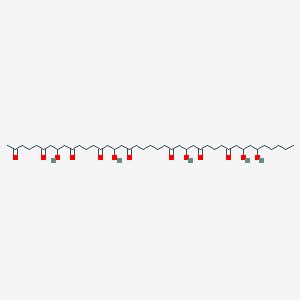
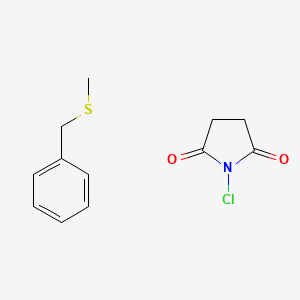
![(2S,3R)-2-[(Benzyloxy)methyl]-3-methyloxirane](/img/structure/B14468089.png)

